N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide” is a small molecule that has been identified as an inhibitor of K1 capsule formation in uropathogenic Escherichia coli (UPEC) with an IC 50 value of 1.04 ± 0.13 μM and a >200-fold selectivity index (SI) in BC5637 bladder cells .
Synthesis Analysis
The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . Benzothiazole-6-carboxylic acid may be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR (400 MHz, DMSO) δ 10.94 (s, 1H), 9.61 (s, 1H), 8.81 (d, J = 1.6 Hz, 1H), 8.33 (d, J = 4.4 Hz, 1H), 8.25 (d, J = 6.8 Hz, 1H), 8.11 (dd, J = 1.2, 5.6 Hz, 1H), 7.86 (d, J = 1.6 Hz, 1H), 7.76 (dd, J = 1.6, 3.2 Hz, 1H) ppm; 13C NMR (100 MHz, DMSO) δ 166.1, 159.8, 155.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Compounds related to N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide have been utilized in the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method for the uniform synthesis of these compounds through TEMPO-catalyzed electrolytic C–H thiolation has been reported, demonstrating the versatility of these compounds in creating a host of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Qian, Li, Song, & Xu, 2017).
Anticancer Activity
Significant research has been conducted into the anticancer properties of benzothiazole derivatives. For example, a study on benzo[d]thiazole-2-carboxamide derivatives has demonstrated their potential as epidermal growth factor receptor inhibitors, with certain compounds showing moderate to excellent potency against various cancer cell lines without significant toxicity to normal cells (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017). Another study focused on a gold(III) complex with a related ligand, showing promising antiproliferative effects against human cancer cells and potent inhibition of the zinc finger protein PARP-1 (Citta, Scalcon, Göbel, Bertrand, Wenzel, Folda, Rigobello, Meggers, & Casini, 2016).
Antimicrobial Properties
Derivatives of benzothiazole have been evaluated for their antimicrobial activity. For instance, novel thiazolepyridine conjugated benzamides have been synthesized and demonstrated moderate bacterial growth inhibition against strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Karuna, Reddy, Syed, & Atta, 2021). Additionally, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good antimicrobial properties against a range of bacterial and fungal strains (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016).
Wirkmechanismus
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide interacts with its target, the BRAFV600E kinase, by displaying selectivity against the mutated form of BRAF . This interaction inhibits the abnormal activation of the MAPK signaling pathway, thereby controlling cellular proliferation .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway , a critical cellular mechanism that regulates proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, leading to controlled cellular proliferation and potentially preventing cancer development .
Result of Action
The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to controlled cellular proliferation . This can potentially prevent the development of cancers associated with the abnormal activation of the MAPK signaling pathway .
Zukünftige Richtungen
The compound shows potential for inhibiting K1 capsule formation in UPEC, which could have implications for the treatment of urinary tract infections. Future research could focus on further characterizing the compound’s mechanism of action and evaluating its efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOVEFVJOEIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.